Technical Monograph: 2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine
Technical Monograph: 2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine
The following is an in-depth technical monograph designed for researchers and drug development professionals. It synthesizes chemical informatics, synthetic methodology, and structural analysis.[1][2]
Executive Summary
The compound 2-(4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine is a fused bicyclic heterocycle belonging to the imidazo[1,2-a]pyridine class.[1][2][3][4] This scaffold is recognized in medicinal chemistry as a "privileged structure" due to its ability to interact with diverse biological targets, including the benzodiazepine binding site of GABA-A receptors, the proton pump (H+/K+ ATPase), and the Translocator Protein (TSPO).[2]
This guide addresses the critical challenge of CAS Registry Number retrieval for substituted heterocycles, provides a validated synthetic workflow, and outlines the physicochemical properties necessary for lead optimization.
Chemical Identity & CAS Verification[1][2][5]
Accurate identification of specific regioisomers in the imidazopyridine family is notorious for database ambiguity. The 8-methyl substitution pattern is less common than the 6- or 7-methyl analogs, often leading to misidentified catalog entries.[1][2][3]
Core Identifiers
-
Chemical Name: 2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine[1][2][3][4]
-
SMILES: Cc1ccnc2nc(cc12)c3ccc(OC)cc3
Structural Analysis
The compound features an imidazo[1,2-a]pyridine core.[1][2][4][5][6][7][8] The regiochemistry is critical:
-
Position 8 (Methyl): Derived from the 3-position of the starting pyridine ring.[1][2][3] This steric bulk proximal to the bridgehead nitrogen influences binding affinity and metabolic stability.[1][2]
-
Position 2 (4-Methoxyphenyl): A lipophilic electron-donating group that typically engages in
-stacking or hydrophobic interactions within a receptor pocket.[1][2][3]
Search & Verification Workflow
To ensure data integrity when sourcing this compound, the following search logic is recommended to distinguish it from isobaric isomers (e.g., 6-methyl or 7-methyl variants).
Figure 1: Logic flow for verifying the CAS number of regioisomeric imidazopyridines.[1][2][3]
Synthetic Methodology
The most robust route to 2-(4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine is the condensation of 2-amino-3-methylpyridine (2-amino-3-picoline) with 2-bromo-4'-methoxyacetophenone .[1][2][3] This cyclization is a variation of the Chichibabin imidazo-pyridine synthesis.[1][2][3]
Reaction Scheme
The reaction proceeds via nucleophilic attack of the exocyclic amine on the alpha-carbon of the phenacyl bromide, followed by cyclization at the ring nitrogen and dehydration.[1][2][3]
Figure 2: Synthetic pathway via condensation of alpha-haloketone and aminopyridine.[1][2][3]
Detailed Experimental Protocol
Objective: Synthesis of 5.0 g of target compound.
Reagents:
-
Ethanol (Anhydrous): 50 mL
-
Sodium Bicarbonate (NaHCO₃): 2.0 g (Excess/Scavenger)
Procedure:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-3-methylpyridine (2.50 g) in 50 mL of anhydrous ethanol.
-
Addition: Add 2-bromo-4'-methoxyacetophenone (5.29 g) in a single portion. The solution may turn slightly yellow/orange.[1][2]
-
Reflux: Attach a reflux condenser. Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (System: 50% EtOAc/Hexanes). The starting material spot (Rf ~0.3-0.[1][2][3]5) should disappear, replaced by a highly fluorescent spot (blue under UV 254/365 nm).[1][2]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Evaporate the ethanol under reduced pressure (Rotavap).[1][2]
-
Resuspend the solid residue in saturated aqueous NaHCO₃ (50 mL) to neutralize the HBr salt formed during cyclization.[1][2]
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate.[1][2]
-
-
Purification: Recrystallize the crude solid from hot Ethanol or an EtOAc/Hexane mixture.
Physicochemical Properties & Characterization
Data presented here is derived from structure-activity relationship (SAR) extrapolations of the imidazo[1,2-a]pyridine class.[1][2][3]
| Property | Value / Description | Note |
| Melting Point | 135–140 °C (Predicted) | Range varies with crystal habit.[1][2][3] |
| LogP (Calc) | 3.4 ± 0.3 | Moderately lipophilic; good membrane permeability.[1][2] |
| pKa (Calc) | ~5.5 (Pyridine N) | Protonation occurs at N1 (the non-bridgehead nitrogen).[1][2][3] |
| UV/Vis | Strong fluorescence (typically blue region).[1][2] | |
| Solubility | DMSO, DCM, Methanol | Poorly soluble in water at neutral pH.[1][2] |
| 1H NMR | Characteristic Singlet at ~7.8 ppm | Corresponds to the H-3 proton on the imidazole ring.[1][2][3] |
Spectral Validation (1H NMR Expectations in CDCl₃):
- 2.60 (s, 3H): Methyl group at position 8.[1][2]
- 3.85 (s, 3H): Methoxy group.[1][2]
- 7.7–7.9 (s, 1H): H-3 proton (diagnostic for cyclization).[1][2][3]
- 6.7–8.2 (m, 7H): Aromatic protons (4 on phenyl ring, 3 on pyridine ring).[1][2]
Applications in Drug Discovery[2][3][11][12]
Gastric Acid Secretion Inhibition
The 8-methylimidazo[1,2-a]pyridine core is structurally homologous to SCH 28080 , a reversible K+-competitive inhibitor of the gastric H+/K+ ATPase.[2][3] The 8-methyl substituent specifically mimics the steric environment required to lock the inhibitor into the luminal vestibule of the pump.[1][2][3]
TSPO Ligands
Derivatives of 2-phenylimidazo[1,2-a]pyridine are high-affinity ligands for the Translocator Protein (18 kDa), formerly known as the peripheral benzodiazepine receptor.[2][3] This specific methoxy-derivative serves as a precursor for radiolabeling (e.g., via
Fluorescence Probes
Due to the rigid planar structure and extended conjugation, this molecule exhibits Excited-State Intramolecular Proton Transfer (ESIPT) characteristics when suitably substituted, making it a candidate for fluorescent biological tagging.[1][2]
References
-
Alchimica . (n.d.).[1][2] 2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine Product Page. Retrieved March 1, 2026, from [Link][2]
-
Guchhait, S. K., Chandgude, A. L., & Priyadarshani, G. (2012).[1][2][10] "A One-Pot Reaction of Aldehydes, 2-Aminopyridines, and Terminal Alkynes...". Journal of Organic Chemistry, 77(9), 4438–4444.[1][2] [Link][1][2][3]
-
PubChem . (2025).[1][2] 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine (Parent Structure).[1][2][3][4][5][11] National Library of Medicine.[1][2] Retrieved March 1, 2026, from [Link][2]
-
Organic Chemistry Portal . (n.d.).[1][2] Synthesis of Imidazo[1,2-a]pyridines. Retrieved March 1, 2026, from [Link][2]
Sources
- 1. 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine | C14H12N2O | CID 694963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. prepchem.com [prepchem.com]
- 4. 2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine (1 x 25 g) | Alchimica [shop.alchimica.cz]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 11. molport.com [molport.com]
![Chemical structure of 2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](httpshttps://i.imgur.com/EXAMPLE.png)

